

An In-depth Technical Guide to the Synthesis of Disperse Red 177

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Compound of Interest

Compound Name: Disperse Red 177

Cat. No.: B1581144

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Abstract

Disperse Red 177, a monoazo dye belonging to the benzothiazole class, is a significant colorant primarily utilized in the high-temperature, high-pressure dyeing of polyester fabrics.^[1]^[2] Its commendable dyeing strength, vibrant color, and good fastness properties make it a subject of interest.^[1]^[2] This technical guide provides a comprehensive overview of the primary synthesis pathways of **Disperse Red 177** (C.I. 11122), detailing the underlying chemical reactions, experimental protocols, and quantitative data. The synthesis fundamentally involves the diazotization of 6-nitro-2-aminobenzothiazole followed by a coupling reaction with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.^[3]^[4] Two prominent methods, the Sulfuric Acid method and the Phosphoric Acid method, are presented herein.

Chemical Profile

Property	Value
Chemical Name	N-(2-acetoxyethyl)-N-(2-cyanoethyl)-4-((6-nitrobenzo[d]thiazol-2-yl)diazenyl)aniline
C.I. Name	Disperse Red 177
CAS Number	58051-98-2[3]
Molecular Formula	C ₂₀ H ₁₈ N ₆ O ₄ S[3]
Molecular Weight	438.46 g/mol [3]
Molecular Structure	Single azo class[3]

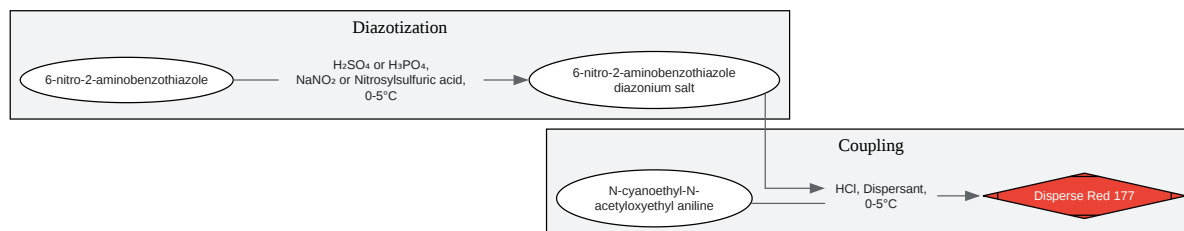
Synthesis Pathways

The synthesis of **Disperse Red 177** is a two-stage process:

- **Diazotization:** Conversion of the primary aromatic amine, 6-nitro-2-aminobenzothiazole, into a diazonium salt.
- **Coupling:** Reaction of the diazonium salt with the coupling component, N-cyanoethyl-N-acetyloxyethyl aniline, to form the final azo dye.

Two primary methods have been established for the diazotization step, differing in the acidic medium used: the Sulfuric Acid Method and the Phosphoric Acid Method.

Synthesis Pathway Diagram



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Caption: Synthesis pathway of **Disperse Red 177**.

Experimental Protocols

Sulfuric Acid Method

This method utilizes sulfuric acid as the medium for the diazotization of 6-nitro-2-aminobenzothiazole.^[1]

3.1.1. Diazotization of 6-nitro-2-aminobenzothiazole

- To a 1000 ml three-necked flask equipped with a stirrer, add 196 g of sulfuric acid.
- Heat the sulfuric acid to 60°C.
- Add 20 g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.
- Cool the mixture to 40°C and slowly add 126 g of water.
- Further cool the reaction mixture to 0-5°C.
- Slowly add 42 g of 40% nitrosulfuric acid over a period of 1 hour, maintaining the temperature between 0-5°C.

- Continue stirring at 0-5°C for 3 hours. Monitor the reaction for excess nitrosulfuric acid using starch iodide paper.
- Once the diazotization is complete, add aminosulfonic acid to destroy the excess nitrosulfuric acid.

3.1.2. Coupling Reaction

- In a separate 2000 ml beaker with a stirrer, add 200 ml of distilled water, 240 g of hydrochloric acid, and 0.2 g of a dispersant.
- Stir the mixture and add 50 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline, ensuring complete dispersion.
- Cool the coupling component mixture to 0°C using an ice bath.
- Slowly add the prepared diazonium salt to the coupling component mixture over 1-1.5 hours.
- Maintain the reaction temperature at 0-5°C and continue stirring for 10 hours. The endpoint can be determined using a permeation ring, ensuring a slight excess of the coupling component.
- Adjust the pH to 1 using an alkali solution.
- Heat the mixture to 60°C and filter to collect the crude dye.
- Wash the filter cake with water until the pH is between 7 and 8.
- Dry the product to obtain the final **Disperse Red 177** dye.

Phosphoric Acid Method

This method employs phosphoric acid for the diazotization step.^{[1][2]}

3.2.1. Diazotization of 6-nitro-2-aminobenzothiazole

- In a 1000 ml three-necked flask with a stirrer, add 400 g of phosphoric acid.
- Heat the acid to 60-65°C.

- Add 27 g of 6-nitro-2-aminobenzothiazole and stir until fully dissolved.
- Cool the mixture to room temperature and add 50 g of a suitable solvent.
- Continue cooling to 0-5°C.
- Over a period of 1-24 hours, add 12 g of sodium nitrite. An anti-foaming agent can be added to control foaming.
- Maintain the reaction at 0-5°C for 3 hours after the addition of sodium nitrite is complete. Check for excess sodium nitrite with starch iodide paper.
- Add aminosulfonic acid to quench the excess sodium nitrite.

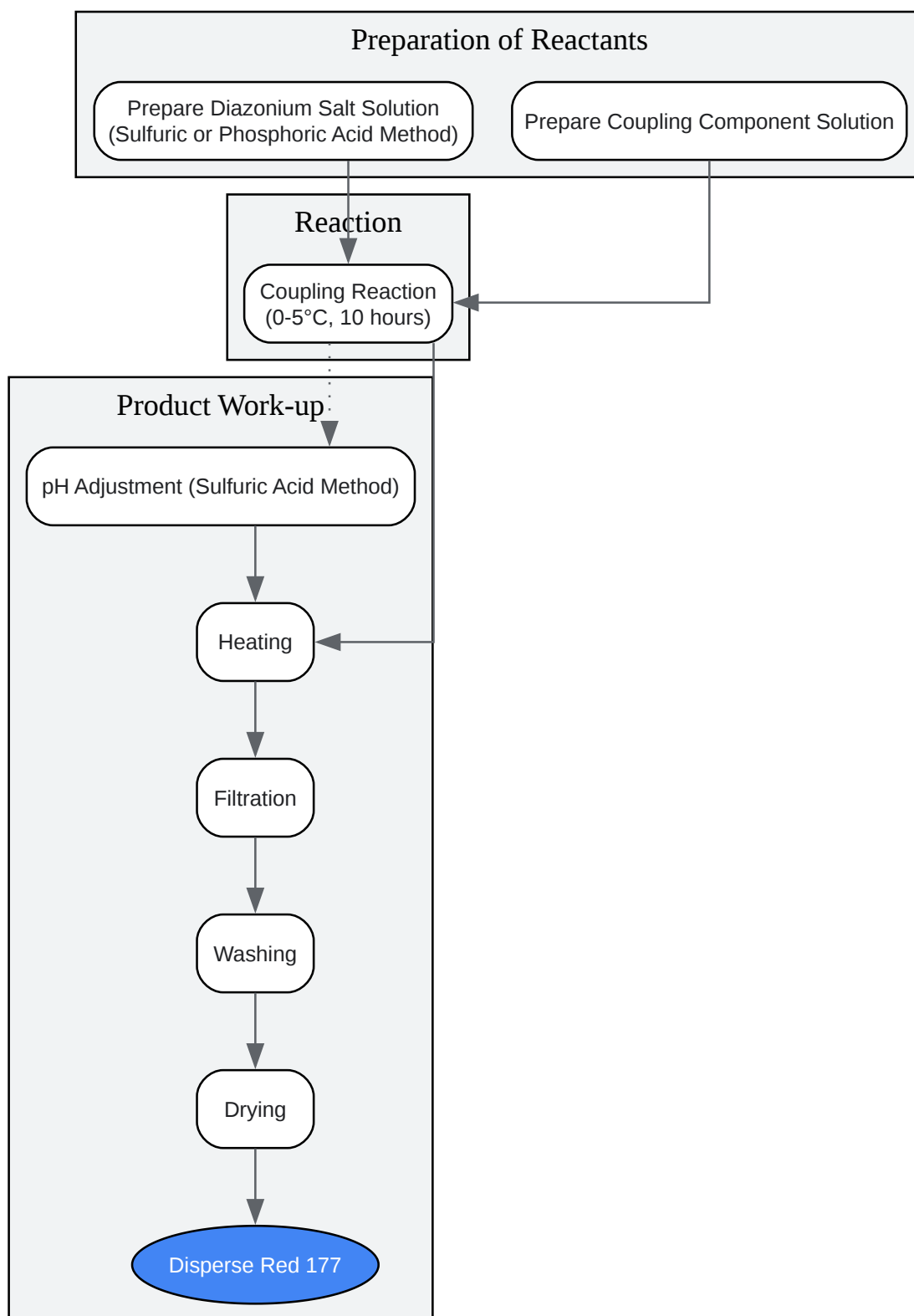
3.2.2. Coupling Reaction

- In a 2000 ml beaker with a stirrer, add 200 ml of distilled water and 0.2 g of a dispersant.
- While stirring, add 71 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline.
- Cool the mixture to 0°C with ice and then add 40 g of hydrochloric acid.
- Slowly add the diazonium salt solution over 1-1.5 hours.
- Continue stirring at 0-5°C for 10 hours.
- Heat the mixture to 38°C and filter.
- Wash and dry the product to obtain **Disperse Red 177**.

Quantitative Data Summary

Parameter	Sulfuric Acid Method	Phosphoric Acid Method
Starting Material (6-nitro-2-aminobenzothiazole)	20 g	27 g
Diazotizing Agent	42 g of 40% Nitrosulfuric Acid	12 g of Sodium Nitrite
Coupling Component (50% acetic acid solution)	50 g	71 g
Yield of Crude Dye	28 g (65%)	Not explicitly stated
Dye Intensity	~800%	Not explicitly stated

Experimental Workflow



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Caption: General experimental workflow for the synthesis of **Disperse Red 177**.

Conclusion

The synthesis of **Disperse Red 177** is a well-established process in dye chemistry, primarily relying on the diazotization of 6-nitro-2-aminobenzothiazole and its subsequent coupling with N-cyanoethyl-N-acetyloxyethyl aniline. Both the Sulfuric Acid and Phosphoric Acid methods yield the desired product, with the choice of method potentially influencing factors such as reaction control, yield, and final product characteristics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the laboratory-scale synthesis and further investigation of this commercially important disperse dye. Careful control of reaction parameters, particularly temperature, is crucial for achieving high yields and purity.

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References

- 1. Page loading... [guidechem.com]
- 2. Disperse Red 177 [chembk.com]
- 3. world dye variety.com [world dye variety.com]
- 4. Disperse Red 177 | 58051-98-2 [chemicalbook.com]
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